molecular formula C25H21N3O2 B2506762 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide CAS No. 941979-65-3

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide

Cat. No.: B2506762
CAS No.: 941979-65-3
M. Wt: 395.462
InChI Key: BGQOWSNALVLNSK-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone moiety linked to a phenyl ring and a diphenylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

    Formation of the Diphenylacetamide Group: The final step involves the acylation of the intermediate compound with diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and diphenylacetamide moieties, potentially leading to alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and potential biological activities make it a valuable asset in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
  • N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide

Uniqueness

Compared to similar compounds, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide stands out due to its diphenylacetamide group, which may confer unique biological activities and chemical properties. This structural difference can influence its binding affinity, selectivity, and overall effectiveness in various applications.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile building block for further development. Its mechanism of action and comparison with similar compounds highlight its potential as a valuable tool in various fields.

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-28-23(29)16-15-22(27-28)20-13-8-14-21(17-20)26-25(30)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQOWSNALVLNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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